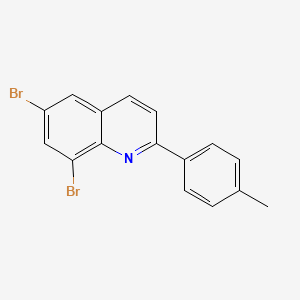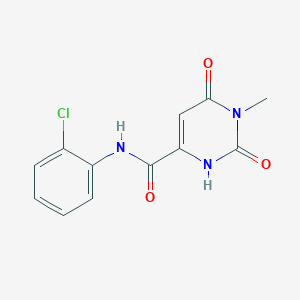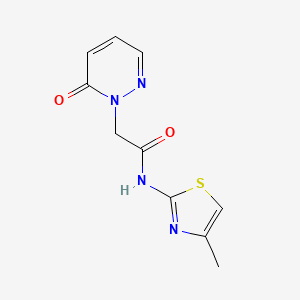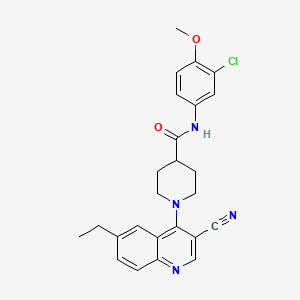![molecular formula C21H29N3O2S B2545685 7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 950314-68-8](/img/structure/B2545685.png)
7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one" is a complex organic molecule that is likely to have a multi-step synthesis process. Although the provided papers do not directly discuss this compound, they do provide insight into the synthesis and characterization of structurally related compounds, which can be useful for understanding the potential synthetic routes and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves starting with tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur to create a dihydrothieno[2,3-c]pyridine dicarboxylate core, which is then coupled with an aromatic aldehyde to afford Schiff base compounds . This suggests that the synthesis of the compound of interest may also involve the formation of a heterocyclic core followed by further functionalization steps.
Molecular Structure Analysis
The molecular structure of the related compound (E)-6-tert-butyl 3-ethyl 2-((2-hydroxy-3-methoxybenzylidene)amino)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate (2a) is characterized by X-ray crystallographic analysis, revealing that it crystallizes in the monoclinic space group P21/c . The structure is stabilized by intramolecular hydrogen bonds. These findings suggest that the compound of interest may also exhibit a well-defined crystalline structure with potential for intramolecular hydrogen bonding.
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of the synthesized compounds. However, the presence of functional groups such as the Schiff base indicates that these compounds could participate in various chemical reactions, including further condensation, reduction, or nucleophilic addition reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds are characterized using FTIR, 1H, and 13C NMR spectroscopic methods . These techniques provide information on the functional groups present and the overall stability of the compounds. The thermal properties are not discussed in detail, but the stability of the molecular structure through intramolecular hydrogen bonds suggests that the compound of interest may also have notable thermal stability.
Scientific Research Applications
Antibacterial Activity
Research on analogues of the compound, specifically focusing on thienopyridinones, has demonstrated antibacterial properties. These studies explore the synthesis of new derivatives and evaluate their effectiveness against various microorganisms. The antibacterial activity of these derivatives highlights their potential in addressing bacterial resistance and developing new antibacterial agents (El-Abadelah et al., 1998).
Anticancer and Anti-inflammatory Applications
Another area of interest is the exploration of derivatives as ligands for the histamine H4 receptor, indicating potential applications in anti-inflammatory and anticancer therapies. These studies involve the systematic modification of the core compound to enhance potency and efficacy in biological models (Altenbach et al., 2008).
Structural Characterization and Supramolecular Chemistry
Structural analysis of similar compounds has provided insights into their molecular configurations and potential for forming supramolecular structures. These studies contribute to a deeper understanding of how structural variations impact biological activity and molecular interactions, laying the groundwork for the development of more effective drugs (Kaur et al., 2012).
Synthesis and Evaluation of Antimicrobial Activities
The synthesis of tricyclic compounds, including tetrahydro pyrido and thieno[2,3-d]pyrimidines, and their evaluation for antimicrobial activities have been reported. These compounds have shown significant anti-bacterial and anti-fungal activities, emphasizing the potential of these derivatives in treating infections (Mittal et al., 2011).
Antitumor Activities
Organotin(IV) complexes derived from similar compounds have been studied for their in vitro cytotoxicity against human breast adenocarcinoma cells. These findings support the potential use of these derivatives as chemotherapeutic agents, with specific compounds exhibiting strong cytotoxic activity (Shpakovsky et al., 2012).
properties
IUPAC Name |
7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2S/c1-21(2,3)13-6-7-14-15(12-13)27-20-18(14)19(26)22-16(23-20)8-9-17(25)24-10-4-5-11-24/h13H,4-12H2,1-3H3,(H,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFNTIISNYNTJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-tert-butyl-2-(3-oxo-3-pyrrolidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-2-(2-(methylthio)nicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2545607.png)
![4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B2545608.png)
![2-[(3-Fluoro-4-methylphenyl)amino]pyridine-3-sulfonamide](/img/structure/B2545609.png)

![3,9-Dimethyl-1-(2-piperidin-1-ylethyl)-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2545612.png)

![(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2545614.png)




![N-(2-chlorophenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2545625.png)